N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-4-25-9-15(23)20-21-10-18-16-14(17(21)24)8-19-22(16)13-6-5-11(2)12(3)7-13/h5-8,10H,4,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJRABOBKNYBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.38 g/mol. The structure features a bicyclic pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and an ethoxyacetamide moiety. This unique arrangement contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.38 g/mol |
| Structural Class | Pyrazolo[3,4-d]pyrimidine |
| CAS Number | 899738-27-3 |
Anticancer Properties
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can inhibit the activity of protein kinases such as PI3K and AKT, which are critical in cancer signaling pathways.
A study by demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising potential for further development.
Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral activity against several viruses. Research has indicated that it may enhance the host's immune response by inducing interferon production. A comparative study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds were effective in reducing viral loads in infected cells by upregulating interferon-stimulated genes (ISGs) .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound inhibits key kinases involved in cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells.
- Immune Modulation : Enhances the immune response against viral infections.
Study on Anticancer Activity
In a recent study published in PLOS ONE, researchers evaluated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines when treated for 48 hours .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Study on Antiviral Activity
Another study investigated the antiviral properties of related compounds against influenza virus. The findings revealed that compounds similar to this compound showed a significant reduction in viral replication by enhancing interferon production .
Comparison with Similar Compounds
Key Observations:
A. Antimicrobial Activity
- highlights that thiazolidinone derivatives (e.g., compound XI) exhibit higher antimicrobial activity than Schiff bases or β-lactam analogs.
- The 3,4-dimethylphenyl group, as seen in compound XVI (), correlates with moderate activity, possibly due to enhanced hydrophobic interactions with bacterial enzymes .
B. Antiviral Activity
- Pyrimidine derivatives with difluorophenylmethyl (, molecule 186) or dimethoxyphenyl (compound 188) substituents show notable anti-HIV activity (EC50: 40–90 µM). The target compound’s 3,4-dimethylphenyl group may similarly engage hydrophobic pockets in viral enzymes .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 3,4-dimethylphenyl and ethoxy groups likely increase logP compared to methoxy or hydroxyl analogs, favoring blood-brain barrier penetration .
- Metabolic Stability : The ethoxy group may reduce CYP450-mediated oxidation compared to smaller alkoxy chains .
- Solubility: The acetamide moiety could enhance aqueous solubility relative to non-polar analogs, critical for bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of pyrazolo[3,4-d]pyrimidin-4-amine derivatives with 2-ethoxyacetyl chloride in dry acetonitrile under reflux (6–8 hours) yields the target compound. Purification via recrystallization (acetonitrile) is critical to achieve >85% purity. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) significantly impact yield .
- Data Contradiction : Some studies report lower yields (~70%) when dichloromethane is used instead of acetonitrile, possibly due to reduced solubility of intermediates .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodology :
- 1H NMR : Key signals include the ethoxy group (δ 1.2–1.4 ppm for CH3, δ 3.5–3.7 ppm for OCH2) and pyrazolo[3,4-d]pyrimidine protons (δ 8.2–8.5 ppm for aromatic H) .
- IR : Confirm the presence of amide C=O (1650–1680 cm⁻¹) and pyrimidinone C=O (1700–1730 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodology : Use enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) with ATP-competitive binding protocols. IC50 values can be determined via fluorescence polarization or radiometric assays. Include positive controls (e.g., staurosporine) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrazolo[3,4-d]pyrimidine core?
- Methodology : Regioselective substitution at the N1 position is achieved using bulky directing groups (e.g., 3,4-dimethylphenyl) to sterically hinder competing sites. Computational modeling (DFT) of transition states can predict favorable reaction pathways. Experimental validation via X-ray crystallography (e.g., single-crystal analysis at 298 K) confirms substituent positioning .
- Contradiction : reports unexpected thiourea formation at C4 in dichloromethane, suggesting solvent polarity influences regioselectivity.
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Convert the free base to hydrochloride salts via HCl/ethanol treatment, increasing aqueous solubility by 3–5× .
- Prodrug Design : Introduce ester moieties (e.g., ethyl acetate) at the acetamide side chain, which hydrolyze in vivo to the active carboxylic acid form .
- Validation : Pharmacokinetic studies in rodent models (oral gavage, 10 mg/kg) with LC-MS quantification of plasma concentrations .
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact target binding affinity?
- Methodology :
- SAR Analysis : Synthesize analogs with varying alkoxy chains (ethoxy, methoxy, propoxy) and compare IC50 values against the primary target (e.g., kinase X).
- Molecular Docking : Use AutoDock Vina to simulate binding poses; ethoxy groups show stronger hydrophobic interactions with kinase ATP pockets than methoxy .
- Contradiction : Ethoxy derivatives exhibit reduced potency in cell-based assays despite favorable docking scores, suggesting off-target effects .
Q. What analytical methods resolve contradictions in reported melting points or spectral data?
- Methodology :
- DSC/TGA : Differential scanning calorimetry identifies polymorphic forms (e.g., Form I vs. Form II) that may explain melting point variations (e.g., 215–220°C vs. 225–230°C) .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., pyrazolo[3,4-d]pyrimidine H5 vs. H6) to correct misinterpretations in older studies .
Key Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
